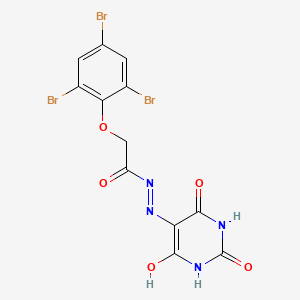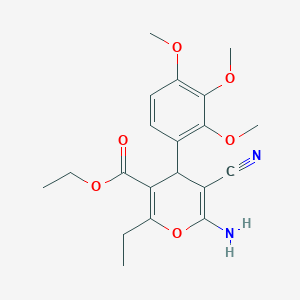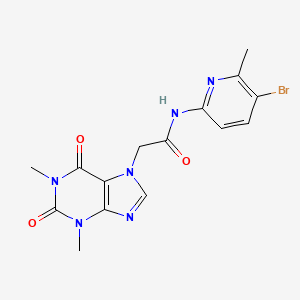![molecular formula C21H34N2O3 B5201853 N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)butanamide](/img/structure/B5201853.png)
N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)butanamide, also known as Remifentanil, is a potent synthetic opioid analgesic drug. It was first synthesized in the 1990s by Janssen Pharmaceutica and is currently used in clinical settings for pain management during surgery and other medical procedures. Remifentanil has gained popularity due to its fast onset and short duration of action, making it an ideal choice for anesthesia during short procedures.
作用機序
N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)butanamide works by binding to mu-opioid receptors in the brain and spinal cord, leading to the inhibition of pain signals. It also activates the reward centers in the brain, leading to feelings of euphoria. The drug has a rapid onset of action, with peak effects occurring within 1-2 minutes of administration.
Biochemical and physiological effects
N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)butanamide has several biochemical and physiological effects, including analgesia, sedation, respiratory depression, and cardiovascular effects. It has been shown to decrease the need for other analgesics and reduce postoperative pain. However, it can also cause respiratory depression, which can be life-threatening if not managed appropriately.
実験室実験の利点と制限
N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)butanamide has several advantages for lab experiments, including its fast onset and short duration of action, which allows for precise control of the drug's effects. It has also been shown to have a low potential for drug interactions, making it a safe choice for use in combination with other drugs. However, its short duration of action can also be a limitation, as it may require repeated administration during prolonged experiments.
将来の方向性
There are several future directions for research involving N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)butanamide. One area of interest is its use in combination with other drugs to enhance its analgesic effects and reduce side effects. Researchers are also investigating its use in different clinical settings, such as chronic pain management and palliative care. Additionally, there is ongoing research into the development of new opioid drugs with improved safety profiles and reduced potential for abuse.
合成法
The synthesis of N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)butanamide involves several steps starting from commercially available precursors. The first step involves the protection of the piperidine nitrogen with a benzyl group, followed by the addition of a methoxyethyl group to the nitrogen. The next step involves the coupling of the protected piperidine with the butyric acid derivative to form the amide bond. Finally, the benzyl group is removed to yield N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)butanamide.
科学的研究の応用
N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)butanamide has been extensively studied for its analgesic properties and its effects on the central nervous system. Researchers have investigated its use in different clinical settings, including cardiac surgery, obstetrics, and postoperative pain management. It has also been studied in combination with other drugs to enhance its analgesic effects and reduce side effects.
特性
IUPAC Name |
N-(2-methoxyethyl)-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O3/c1-4-7-21(24)23(14-15-25-2)16-18-10-12-22(13-11-18)17-19-8-5-6-9-20(19)26-3/h5-6,8-9,18H,4,7,10-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBFMUKILCDODD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CCOC)CC1CCN(CC1)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-{3-[2-(aminocarbonyl)hydrazino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5201776.png)
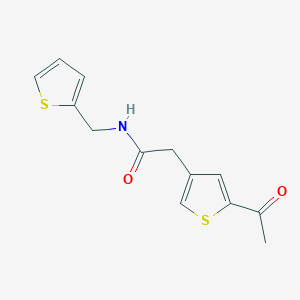

![N-[2-(tert-butylthio)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5201789.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B5201799.png)
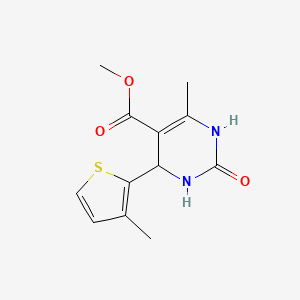
![N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)ethanediamide](/img/structure/B5201857.png)
![N-{1-[1-(4-isopropoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5201861.png)
![4-(2-phenylethyl)-1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5201866.png)
![2-[3-(2-furyl)-2-methyl-2-propen-1-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5201874.png)
